molecular formula C5H5NO2 B041514 Pyrrole-2-carboxylic acid CAS No. 634-97-9

Pyrrole-2-carboxylic acid

Cat. No. B041514
CAS RN: 634-97-9
M. Wt: 111.10 g/mol
InChI Key: WRHZVMBBRYBTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole-2-Carboxylate, also known as 1H-Pyrrole-2-carboxylic acid, is an organic compound with the molecular formula C(_5)H(_5)NO(_2). It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

Pyrrole-2-Carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: Pyrrole-2-Carboxylate derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Pyrrole-2-Carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific derivative and its intended application.

Safety and Hazards

Pyrrole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The shift towards sustainable feedstocks for platform chemicals requires new routes to access functional molecules that contain heteroatoms . The reaction of D-glucosamine and pyruvic acid is the most interesting to make pyrrole-2-carboxylic acid .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrrole-2-Carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrole-2,3-dicarboxylate.

    Reduction: Reduction reactions can convert it into pyrrole-2-carboxaldehyde.

    Substitution: It participates in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyrrole-2,3-dicarboxylate.

    Reduction: Pyrrole-2-carboxaldehyde.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Comparison with Similar Compounds

Pyrrole-2-Carboxylate can be compared with other pyrrole derivatives such as Pyrrole-3-Carboxylate and Pyrrole-2,3-Dicarboxylate. While these compounds share a similar core structure, their reactivity and applications differ due to the position and number of carboxylate groups. Pyrrole-2-Carboxylate is unique in its balance of reactivity and stability, making it particularly useful in synthetic chemistry and pharmaceutical research.

Similar Compounds:

  • Pyrrole-3-Carboxylate
  • Pyrrole-2,3-Dicarboxylate
  • N-Substituted Pyrroles

Pyrrole-2-Carboxylate stands out due to its versatility and the breadth of its applications across various scientific disciplines.

properties

IUPAC Name

1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZVMBBRYBTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212813
Record name 2-Pyrrolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyrrole-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

634-97-9
Record name Pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRROLE-2-CARBOXYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrrolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRROLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NNB85QQT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrrole-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrole-2-carboxylic acid
Reactant of Route 2
Pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Pyrrole-2-carboxylic acid
Reactant of Route 6
Pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.